3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile

Physicochemical profiling Fragment-based drug design Lead optimization

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile (CAS 1247779-65-2, MF C10H12N4O, MW 204.23) is a heterocyclic small molecule featuring a pyrazine-2-carbonitrile core substituted at the 3-position with a racemic 3-hydroxypiperidine ring. The scaffold contains both a hydrogen-bond-donor (3‑OH) and multiple acceptor sites (nitrile, pyrazine N), positioning it as a versatile intermediate for medicinal chemistry programs targeting kinases, GPCRs, and antiviral pathways.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B11900799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CN=C2C#N)O
InChIInChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2
InChIKeyWRMCRLFDFCSJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile: Core Identity and Procurement-Relevant Properties of a Privileged Pyrazine Scaffold


3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile (CAS 1247779-65-2, MF C10H12N4O, MW 204.23) is a heterocyclic small molecule featuring a pyrazine-2-carbonitrile core substituted at the 3-position with a racemic 3-hydroxypiperidine ring . The scaffold contains both a hydrogen-bond-donor (3‑OH) and multiple acceptor sites (nitrile, pyrazine N), positioning it as a versatile intermediate for medicinal chemistry programs targeting kinases, GPCRs, and antiviral pathways . Commercial availability from multiple suppliers at purities ≥95% supports routine procurement for fragment-based drug discovery and lead optimization campaigns.

Why 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile Cannot Be Directly Replaced by In‑Class Pyrazine‑Piperidine Analogs


The racemic 3‑hydroxypiperidine substituent distinguishes this compound from its des‑hydroxy (piperidine) and 4‑hydroxy regioisomeric analogs, introducing a chiral center and an additional hydrogen‑bond donor that fundamentally alters molecular recognition, metabolic susceptibility, and physicochemical profile . In fragment-based screening, subtle changes in hydrogen‑bonding capacity can shift selectivity across kinase subfamilies by more than 100‑fold, as demonstrated for related pyrazine‑2‑carbonitrile CHK1 inhibitors [1]. These differences mean that substituting 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile with a simpler piperidine analog will not recapitulate the same biological fingerprint, making head‑to‑head experimental validation indispensable before any procurement decision.

Quantitative Differentiation Evidence for 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile


Enhanced Hydrogen‑Bond Donor Capacity vs. Des‑Hydroxy Analogs Increases Predicted Aqueous Solubility

The 3‑hydroxy group adds a hydrogen‑bond donor (HBD) and raises topological polar surface area (tPSA) by approximately 20 Ų compared with 3-(piperidin-1-yl)pyrazine-2-carbonitrile (CAS 67130-87-4, MW 188.23, tPSA 49.1 Ų) . This increase in HBD count (from 0 to 1) and tPSA is predicted to improve aqueous solubility, reduce passive membrane permeability (lowering PAMPA Papp), and shift the compound toward ‘lead‑like’ chemical space, making it a preferred starting point for fragment growth when solubility is limiting [1].

Physicochemical profiling Fragment-based drug design Lead optimization

CCR5 Antagonist Activity vs. Untargeted In‑Class Pyrazine Scaffolds Provides Pathway-Specific Proof of Concept

In preliminary pharmacological screening, 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile demonstrated activity as a CCR5 antagonist, a mechanism relevant to HIV entry inhibition, asthma, rheumatoid arthritis, and COPD . In contrast, the parent scaffold 3-(piperidin-1-yl)pyrazine-2-carbonitrile (CAS 67130-87-4) has no reported CCR5 activity in the public domain, and the broader class of 3‑substituted pyrazine‑2‑carbonitriles is predominantly associated with CHK1 kinase inhibition [1]. This divergence in target engagement profiles demonstrates that the 3‑hydroxypiperidine moiety redirects biological activity toward a therapeutically distinct pathway.

GPCR antagonist CCR5 Antiviral / Anti-inflammatory

Regioisomeric Hydroxy-Position Differentiates Metabolic Stability vs. 4‑Hydroxypiperidine and 3‑(Piperidin-3-yloxy) Analogs

The 3‑hydroxy group on the piperidine ring is a site for phase II glucuronidation, but its steric environment (adjacent to the piperidine nitrogen) shields it from rapid clearance compared with the 4‑hydroxy regioisomer (4‑hydroxypiperidin-1-yl analog), where the hydroxy group is fully solvent‑exposed . Additionally, the direct C–N linkage to the pyrazine core prevents the metabolic O‑dealkylation liability observed in ether‑linked analogs such as 3-(piperidin-3-yloxy)pyrazine-2-carbonitrile . In human liver microsome (HLM) intrinsic clearance assays of analogous piperidine‑pyrazine series, a 3‑hydroxy substitution pattern was associated with CLint values ~2‑fold lower than the 4‑hydroxy isomer, consistent with steric protection of the hydroxyl group [1].

Drug metabolism Phase II conjugation CYP450 stability

Optimal Application Scenarios for 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization for HIV Entry or Inflammatory Disease Programs

Procurement teams supporting CCR5‑targeted programs should prioritize this scaffold over generic pyrazine‑piperidine building blocks because it already shows pathway‑specific pharmacological activity . The 3‑hydroxy group provides a synthetic handle for prodrug strategies or further SAR without ablating GPCR activity, accelerating the transition from hit to lead.

Fragment-Based Drug Discovery Requiring High‑Solubility Kinase or GPCR Fragments

With predicted LogS ≈ −1.8 and HBD = 1, this compound is suitable for fragment screens conducted at 1–10 mM in aqueous buffer [1]. Its tPSA of ~69 Ų places it in the favorable ‘lead‑like’ chemical space (tPSA ≤140 Ų), enabling detection of weak but specific target interactions that are missed by more lipophilic, poorly soluble analogs.

Metabolic Stability Screening of 3‑Hydroxypiperidine‑Containing Hits in Preclinical PK Studies

The 3‑hydroxy regioisomeric position predicts moderate intrinsic clearance (HLM CLint ≈25 µL/min/mg), making this compound a viable starting point for in vivo pharmacokinetic studies [2]. Teams should compare its metabolic profile head‑to‑head with the 4‑hydroxy and ether‑linked analogs at an early stage to confirm the steric protection advantage before committing to larger‑scale synthesis.

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